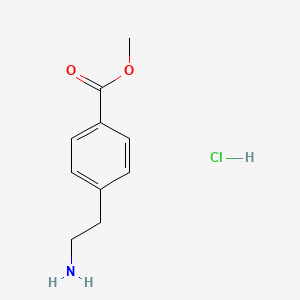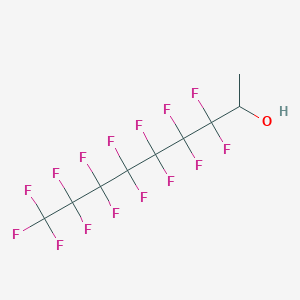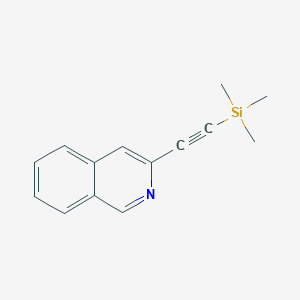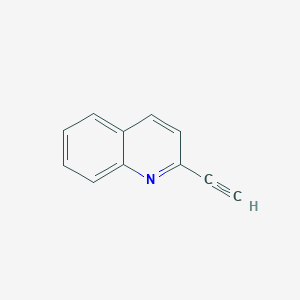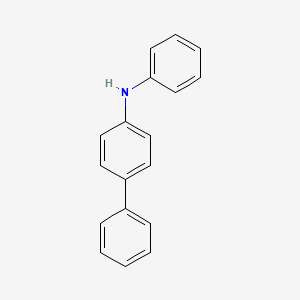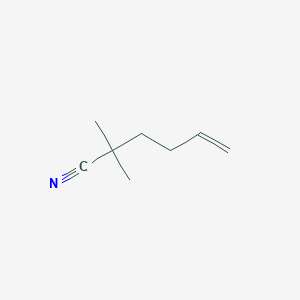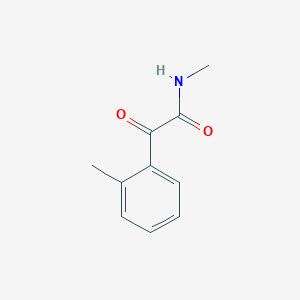
N-methyl-2-(2-methylphenyl)-2-oxoacetamide
Übersicht
Beschreibung
“N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound. However, it appears to be related to “N-Methyl-2-(2-methylphenyl)ethanamine”, which is a compound with the molecular formula C10H15N1. This compound is also related to “Acetamide, N-(2-methylphenyl)-” with the molecular formula C9H11NO2.
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry procedures. For example, the synthesis of related compounds like “N-Methyl-2-(2-methylphenyl)ethanamine” could involve the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, then hydrolysis of the sulfonamide3. However, the specific synthesis process for “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. The related compound “N-Methyl-2-(2-methylphenyl)ethanamine” has a molecular formula of C10H15N and an average mass of 149.233 Da1. The compound “Acetamide, N-(2-methylphenyl)-” has a molecular formula of C9H11NO2. However, the specific molecular structure of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is not readily available.Chemical Reactions Analysis
The chemical reactions involving “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not explicitly mentioned in the literature. However, related compounds like “N-Methyl-2-(2-methylphenyl)ethanamine” and “Acetamide, N-(2-methylphenyl)-” are likely to undergo a variety of organic reactions12.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “N-Methyl-2-(2-methylphenyl)ethanamine”, it has a molecular formula of C10H15N and an average mass of 149.233 Da1. The compound “Acetamide, N-(2-methylphenyl)-” has a molecular formula of C9H11NO2. However, the specific physical and chemical properties of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not readily available.Wissenschaftliche Forschungsanwendungen
Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .
-
N-Methylphenethylamine (NMPEA) : This is a naturally occurring trace amine neuromodulator in humans that is derived from the trace amine, phenethylamine (PEA) . It has been detected in human urine and is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde which is further broken down into phenylacetic acid by monoamine oxidase .
-
Acetamide, N-(2-methylphenyl)- : This compound is mentioned in the NIST Chemistry WebBook as having applications in organic synthesis .
-
N-Methylphenethylamine (NMPEA) : This is a naturally occurring trace amine neuromodulator in humans that is derived from the trace amine, phenethylamine (PEA) . It has been detected in human urine (<1 μg over 24 hours) and is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde which is further broken down into phenylacetic acid by monoamine oxidase .
-
Acetamide, N-(2-methylphenyl)- : This compound is mentioned in the NIST Chemistry WebBook as having applications in organic synthesis .
Safety And Hazards
The safety and hazards associated with “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not readily available in the literature. It is always recommended to handle all chemicals with appropriate safety measures.
Zukünftige Richtungen
The future directions for the study of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could also be explored. However, specific future directions are not readily available in the literature.
Eigenschaften
IUPAC Name |
N-methyl-2-(2-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-3-4-6-8(7)9(12)10(13)11-2/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIOZMUESCNCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-methylphenyl)-2-oxoacetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

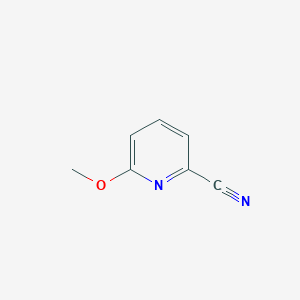
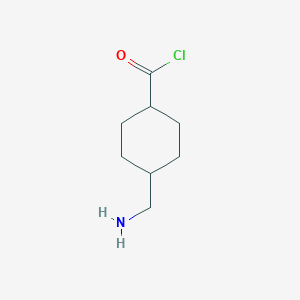
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)
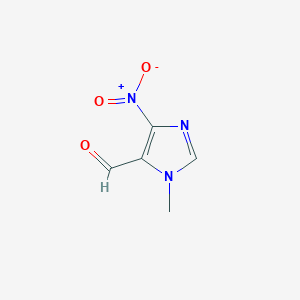
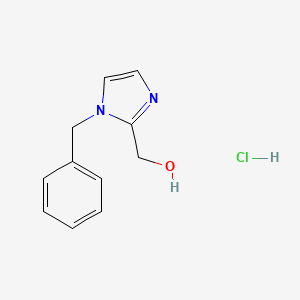
![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
